molecular formula C10H9N5 B14612851 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole CAS No. 59772-81-5

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole

Cat. No.: B14612851
CAS No.: 59772-81-5
M. Wt: 199.21 g/mol
InChI Key: VZQXPCCHBMCLPE-UHFFFAOYSA-N
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Description

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. For instance, the reaction of phenylacetonitrile with sodium azide in the presence of a zinc salt catalyst can yield the desired tetrazole derivative . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrazole ring’s electron-donating and electron-withdrawing properties play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be compared with other tetrazole derivatives:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and tetrazole ring system makes it a versatile compound for various applications .

Properties

CAS No.

59772-81-5

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

1-methyl-7-phenylpyrazolo[5,1-e]tetrazole

InChI

InChI=1S/C10H9N5/c1-14-10-9(7-11-15(10)13-12-14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

VZQXPCCHBMCLPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN2N=N1)C3=CC=CC=C3

Origin of Product

United States

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